GASA protein
説明
特性
CAS番号 |
167679-73-4 |
|---|---|
分子式 |
C15H13ClF3NO |
同義語 |
GASA protein |
製品の起源 |
United States |
類似化合物との比較
Sequence Similarity and Phylogenetic Relationships
GASA proteins exhibit varying degrees of sequence conservation across species. For example:
- Lily (Lilium davidii): LdGASA1 shares 40–70% amino acid sequence similarity with GASA proteins from onion (Allium cepa), asparagus (Asparagus officinalis), and grapevine (Vitis vinifera) .
- Grapevine : The GASA family has three clades (G1, G2, G3) with intra-clade similarity indices of 59.4%, 57.4%, and 20.23%, respectively. The overall similarity across all 14 grapevine GASA proteins is 16.87% .
- Cotton : Phylogenetic analysis grouped 132 GASA proteins into four clades, with close relationships observed between Gossypium barbadense and G. hirsutum .
Table 1: Sequence Similarity of GASA Proteins Across Species
| Species | Clade/Group | Similarity Index (%) | Key Reference |
|---|---|---|---|
| Grapevine (Vitis) | G1 | 59.4 | |
| Grapevine (Vitis) | G2 | 57.4 | |
| Grapevine (Vitis) | G3 | 20.23 | |
| Cotton (Gossypium) | Group 1–4 | 45–85 (intra-group) |
Phylogenetic studies reveal that monocot GASA genes (e.g., rice, maize) cluster more closely than dicot genes (e.g., tomato, Arabidopsis), suggesting lineage-specific diversification . For instance, Theobroma cacao GASA proteins group into five clades, with one member (tcGASA16) showing closer affinity to Arabidopsis than other cacao GASA genes .
Structural Motifs and Domain Conservation
The GASA domain is universally conserved, but additional motifs drive functional divergence:
- Cucurbitaceae : Motifs 1 and 3 are present in all GASA proteins, while motif 5 is unique to the G1 subgroup .
- Tomato : All 17 SlGASA proteins contain motifs 1–3, with motif 3 linked to signal peptide function .
- Prunus mume : PmGASA proteins share 12-cysteine residues but differ in N-terminal motifs, influencing hormone-responsive expression .
Table 2: Conserved Motifs in GASA Proteins
| Species | Conserved Motifs | Functional Role | Reference |
|---|---|---|---|
| Tomato | 1, 2, 3 | GASA domain, signal peptide | |
| Cucurbitaceae | 1, 3, 5 | Hormone response, stress | |
| Common Bean | Variable | miRNA targeting (e.g., miR164) |
Gene Duplication and Family Expansion
Segmental and tandem duplications are key drivers of GASA family expansion:
- Cotton : Segmental duplication expanded the GASA family in Gossypium barbadense (33 genes) and G. hirsutum (38 genes) .
- Cacao (Theobroma cacao) : Nine tcGASA genes arose from segmental duplication, forming four pairs .
- Peanut (Arachis hypogaea) : Tandem duplication generated 17 AhGASA genes, influencing pod development .
Functional Diversity and Cross-Species Comparisons
- Hormone Crosstalk :
- Stress Responses :
- Developmental Roles :
準備方法
Tissue Homogenization and Initial Processing
Native GASA proteins are often extracted from plant or animal tissues through mechanical disruption. For example, human liver-derived galactosylceramide sulfatase (GSase) activator—a functionally analogous protein—was homogenized in 0.2 M sodium acetate buffer (pH 4.8) with n-butanol to solubilize membrane-bound proteins. The homogenate was stirred for 24 hours to maximize protein release, followed by centrifugation at 10,000 × g for 30 minutes to remove debris.
Key Considerations:
Fractional Precipitation with Acetone
Crude extracts are often subjected to acetone precipitation to remove contaminants. In GSase activator purification, 40% acetone saturation precipitated high-molecular-weight proteins, while the target protein remained in the supernatant. Increasing acetone to 70% precipitated the activator, yielding a 2% recovery rate.
Optimization Challenges:
Gel Filtration Chromatography
Size-exclusion chromatography (SEC) on Sephadex matrices resolves proteins by molecular weight. GSase activator purification employed sequential SEC on Sephadex G-100 and G-50 columns, eluting with 0.2 M ammonium acetate (pH 4.8). The activator (≈22 kDa) was separated from arylsulfatase A (≈120 kDa), achieving a 1,700-fold purification.
Technical Parameters:
| Column Type | Resolution Range (kDa) | Elution Buffer |
|---|---|---|
| Sephadex G-100 | 10–150 | 0.2 M ammonium acetate, pH 4.8 |
| Sephadex G-50 | 1–30 | 0.2 M ammonium acetate, pH 4.8 |
Preparative Polyacrylamide Gel Electrophoresis (PAGE)
Final purification of GSase activator utilized preparative PAGE under non-denaturing conditions (2% resolving gel, pH 8.8). Protein extracted from gel slices exhibited homogeneity, confirmed by a single band in analytical PAGE.
Limitations:
-
Scalability : PAGE is labor-intensive and unsuitable for large-scale production.
-
Protein Recovery : Electroelution or gel slicing reduces yields by 20–30%.
Recombinant Production of GASA Proteins in E. coli
Cloning and Vector Design
The durum wheat TdGASA1 gene was cloned into the pET28a(+) vector, which includes a His-tag for affinity purification. The open reading frame (ORF) was optimized for codon usage in E. coli BL21(DE3) cells to enhance expression.
Cloning Workflow:
Induction and Protein Expression
Recombinant TdGASA1 expression was induced with 0.5 mM IPTG at 37°C for 4–6 hours. SDS-PAGE confirmed a 11 kDa band, consistent with the predicted molecular weight.
| Parameter | Value |
|---|---|
| Induction Temperature | 37°C |
| IPTG Concentration | 0.5 mM |
| Induction Duration | 4–6 h |
| Protein Yield | 0.55 mg/mL |
Affinity Chromatography and Tag Removal
The His-tagged protein was purified using Ni-NTA resin under native conditions. Imidazole (250 mM) eluted the bound protein, followed by dialysis to remove contaminants. Thrombin cleavage excised the His-tag, yielding tag-free TdGASA1.
Critical Steps:
-
Imidazole Gradient : Stepwise increments (20–250 mM) prevent co-elution of non-specific proteins.
-
Tag Removal Efficiency : >90% cleavage confirmed by Western blot.
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Source | Yield | Purity | Time Required |
|---|---|---|---|---|
| Native Extraction | Human liver | 2% | Homogeneous (PAGE) | 7–10 days |
| Recombinant | E. coli | 0.55 mg/mL | >90% (SDS-PAGE) | 3–4 days |
Functional Integrity Assessment
-
Enzymatic Assays : GSase activator activity was measured using [³H]galactosylceramide sulfatase hydrolysis.
-
Antimicrobial Activity : Recombinant TdGASA1 inhibited Fusarium graminearum growth at 50 µg/mL.
Challenges and Innovations in GASA Protein Preparation
Q & A
Basic: What methodologies are recommended for identifying GASA gene family members in plant genomes?
To identify GASA genes, researchers typically use homology-based approaches combining Hidden Markov Models (HMMs) and BLAST searches. For example:
- HMM profiles (e.g., PF02704 GASA domain) are used to scan genome databases. Manual curation ensures the presence of conserved domains and signal peptides .
- BLASTP against reference GASA proteins (e.g., from Arabidopsis or tomato) helps retrieve homologous sequences .
- Domain validation via tools like CDD or SMART confirms structural integrity .
Example: In tomato, 17 GASA genes were identified using HMM and manual validation of signal peptides .
Basic: What structural features distinguish GASA proteins?
GASA proteins are characterized by:
- N-terminal signal peptides (18–29 amino acids) for secretion.
- Variable middle regions rich in polar residues.
- C-terminal GASA domain (PF02704) with conserved motifs (e.g., 12-cysteine residues) .
Methodological note: Use MEME Suite or Pfam to identify conserved motifs (e.g., motifs 1–3 in tomato GASA) .
Advanced: How can researchers analyze GASA gene expression patterns under abiotic/biotic stress?
- qRT-PCR : Validate stress-responsive candidates (e.g., LdGASA1 in lily shows differential expression during bulb development ).
- RNA-seq : Genome-wide studies in rice and tomato reveal stress-specific expression (e.g., SlGASA13/17 upregulated during fruit ripening ).
- Cis-element analysis : Tools like PlantCARE identify stress-responsive promoters (e.g., ABA-, salt-, or pathogen-responsive elements in grapevine GASA promoters ).
Advanced: What computational tools predict GASA protein structures and functional sites?
- Homology modeling : Use Phyre2 in "intensive mode" with PDB templates (e.g., modeling Pvul-GASA proteins in common bean ).
- Active site prediction : GASS-WEB scans protein structures against catalytic/binding site templates from CSA databases .
Limitation: Structural variations may arise due to divergent middle regions .
Advanced: How to functionally characterize GASA genes using genetic mutants?
- Overexpression/Knockout lines : Study phenotypes under stress. For example, Arabidopsis GASA14 mutants show reduced germination under ABA/paclobutrazol, while overexpressors resist ROS accumulation .
- CRISPR-Cas9 : Target GASA genes in model plants (e.g., tomato SlGASA1 regulates ethylene biosynthesis via FUL1 interaction ).
- Dual-luciferase assays : Test transcriptional regulation (e.g., GASA4 in citrus induced by viral infection ).
Advanced: How to investigate GASA regulatory networks in hormone signaling?
- Yeast two-hybrid (Y2H) : Identify interactors (e.g., SlGASA1 binds FUL1 to repress ACS2/ACO1 in ethylene biosynthesis ).
- ChIP-seq : Map transcription factor binding to GASA promoters (e.g., DELLA proteins repress GASA14 in GA signaling ).
- DAP-seq : Profile DNA-binding proteins regulating GASA expression .
Advanced: What explains contradictory findings in GASA gene counts across species?
Discrepancies arise from:
- Identification criteria : Some studies exclude genes lacking signal peptides , while others use relaxed thresholds .
- Evolutionary divergence : Monocots (e.g., rice) show higher GASA diversity than dicots .
Example: 92 GASA genes clustered across 12 phylogenetic groups in a pan-plant study , versus 17 in tomato .
Advanced: How to study post-translational modifications (PTMs) of GASA proteins?
- Phosphoproteomics : Enrich phosphorylated peptides via LC-MS/MS (e.g., Snakin-1 in potato undergoes phosphorylation ).
- Ubiquitination assays : Use MG132-treated plants to stabilize ubiquitinated GASA proteins .
- Bioinformatics : Predict PTMs using tools like NetPhos or PlantPTM .
Advanced: What role do GASA proteins play in ROS signaling during stress?
- DAB/NBT staining : Visualize ROS accumulation in mutants (e.g., GASA14 overexpressors suppress H2O2 levels ).
- Transcriptomics : Link GASA expression to ROS-related genes (e.g., PRGL in gerbera regulates cell wall integrity ).
- Electrophoretic mobility shift assay (EMSA) : Test GASA binding to ROS-responsive promoters .
Advanced: How to integrate multi-omics data for GASA functional annotation?
- Co-expression networks : Use WGCNA to cluster GASA genes with stress-responsive modules .
- Proteomics : Compare GASA abundance in subcellular fractions (e.g., cytoplasmic localization of LdGASA1 ).
- Machine learning : Train classifiers on RNA-seq and phenotypic data to predict GASA roles .
Key Data Contradictions and Resolutions
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